N-Boc-Alanyl-Phenylalanin

Übersicht

Beschreibung

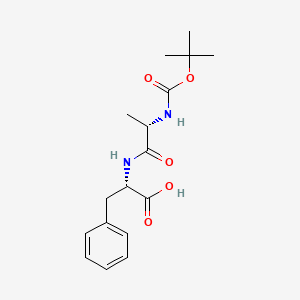

Boc-Ala-Phe-OH, also known as N-tert-Butoxycarbonyl-L-alanyl-L-phenylalanine, is a dipeptide compound commonly used in peptide synthesis. It consists of an alanine residue and a phenylalanine residue, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and peptide-based therapeutics.

Wissenschaftliche Forschungsanwendungen

Boc-Ala-Phe-OH has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Boc-Ala-Phe-OH is a derivative of the amino acids alanine and phenylalanine . The aromatic ring of the phenylalanine side chain is hydrophobic and may be significant in receptor binding through hydrophobic interactions . .

Mode of Action

It’s known that the compound interacts with its targets primarily through hydrophobic interactions facilitated by the aromatic ring of the phenylalanine side chain .

Biochemical Pathways

It’s known that amino acid derivatives can play a role in various biochemical processes, including protein synthesis and metabolism .

Pharmacokinetics

It’s known that the compound is soluble in dcm, dmf, nmp, and most other common solvents , which could potentially impact its bioavailability.

Result of Action

It’s known that amino acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of amino acid derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Boc-Ala-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the first amino acid to a solid resin. The Boc protecting group is then added to the amino terminus of the alanine residue. The phenylalanine residue is subsequently coupled to the alanine residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final product .

Industrial Production Methods

In industrial settings, Boc-Ala-Phe-OH is typically produced using automated peptide synthesizers that employ SPPS. These machines allow for the efficient and scalable production of peptides by automating the repetitive steps of amino acid coupling and deprotection. The use of automated synthesizers ensures high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Ala-Phe-OH undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Oxidation and Reduction: The phenylalanine residue can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, 4-dimethylaminopyridine.

Oxidation and Reduction: Specific reagents depend on the desired transformation

Major Products Formed

The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with specific functional groups introduced through oxidation or reduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Ala-OH: N-tert-Butoxycarbonyl-L-alanine, used as a building block in peptide synthesis.

Boc-Phe-OH: N-tert-Butoxycarbonyl-L-phenylalanine, another building block in peptide synthesis.

Boc-Phe-Phe-OH: N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine, used in the synthesis of peptides with two phenylalanine residues.

Uniqueness

Boc-Ala-Phe-OH is unique due to its combination of alanine and phenylalanine residues, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile building block for the synthesis of peptides with diverse functionalities. Additionally, the presence of the Boc protecting group ensures selective reactions during peptide synthesis .

Biologische Aktivität

Boc-Ala-Phe-OH, or N-Boc-alanine-phenylalanine, is a compound of significant interest in the field of peptide synthesis and biological activity. This article explores its biological properties, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

Boc-Ala-Phe-OH has the molecular formula and is classified as a dipeptide. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety for the amino group, facilitating various chemical reactions without interference from the amine functionality.

Synthesis Methods

The synthesis of Boc-Ala-Phe-OH typically involves coupling Boc-protected amino acids through various methodologies, including:

- Solution Phase Synthesis : This method allows for the efficient coupling of amino acids in solution, often yielding high purity products.

- Solid Phase Peptide Synthesis (SPPS) : This technique is widely used for synthesizing peptides due to its efficiency and ability to produce longer chains with high yields.

Table 1: Yields of Various Synthesized Peptides

| Peptide | Yield (%) | Method Used |

|---|---|---|

| Boc-Ala-Phe-OH | 85 | Solid Phase Synthesis |

| Boc-Phe-Gly-OMe | 91 | Solution Phase Synthesis |

| Boc-Leu-Leu-OBn | 88 | Solid Phase Synthesis |

| Boc-Trp-Aib-OH | 83 | Solution Phase Synthesis |

Biological Activity

Boc-Ala-Phe-OH has been studied for its biological activities, particularly in the context of antimicrobial properties and peptide gelation studies.

Antimicrobial Activity

Research indicates that peptides containing phenylalanine exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, modifications in the side chains of peptides can significantly influence their efficacy:

- Case Study : A study evaluated the minimum inhibitory concentration (MIC) of various peptides against E. coli and Pseudomonas aeruginosa. The results showed that peptides with hydrophobic residues like phenylalanine had enhanced antimicrobial properties compared to those with more polar residues .

Gelation Studies

Boc-Ala-Phe-OH and its analogs have been subjected to gelation studies, revealing their potential in forming hydrogels. These hydrogels are useful in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-11(18-16(23)24-17(2,3)4)14(20)19-13(15(21)22)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,23)(H,19,20)(H,21,22)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMUDINSUBSTNS-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427128 | |

| Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2448-58-0 | |

| Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.